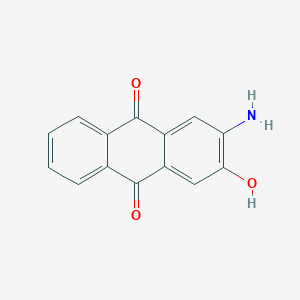

2-Amino-3-hydroxyanthraquinone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-hydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c15-11-5-9-10(6-12(11)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWWMJSRHGXXAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10151658 | |

| Record name | 2-Amino-3-hydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-77-1 | |

| Record name | 2-Amino-3-hydroxyanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-hydroxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-hydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-hydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-3-hydroxyanthraquinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXM24KRD95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Modifications of 2 Amino 3 Hydroxyanthraquinone

Strategies for the De Novo Synthesis of 2-Amino-3-hydroxyanthraquinone

The de novo synthesis of this compound presents a considerable challenge to synthetic chemists due to the need for precise control over the regiochemistry of substitution on the anthraquinone (B42736) framework. While specific, detailed reaction pathways for the direct synthesis of this compound are not extensively documented in readily available literature, the general principles of anthraquinone synthesis can be applied. Key strategies for constructing the anthraquinone core, such as Friedel-Crafts acylation and Diels-Alder reactions, are foundational. The subsequent introduction of the amino and hydroxyl groups at the C-2 and C-3 positions, respectively, would require carefully planned synthetic routes involving electrophilic and nucleophilic aromatic substitution reactions on suitably functionalized precursors.

Reaction Pathways and Optimized Conditions

A plausible synthetic approach would involve the Friedel-Crafts acylation of a substituted benzene derivative with phthalic anhydride or a substituted phthalic anhydride, followed by cyclization to form the anthraquinone skeleton. The choice of starting materials would be critical to ensure the correct placement of precursor functional groups that can be later converted to the desired amino and hydroxyl moieties.

Alternatively, a Diels-Alder reaction between a suitably substituted naphthoquinone and a diene could construct the core ring system. Subsequent aromatization and functional group interconversions would then be necessary to arrive at the final this compound structure.

Purity and Yield Optimization in Synthesis

Achieving high purity and yield is a critical aspect of any synthetic strategy. For the synthesis of this compound, this would involve meticulous purification at each intermediate stage, likely employing techniques such as column chromatography, recrystallization, and solvent extraction. The optimization of the final yield would be intrinsically linked to the efficiency of each preceding step in the synthetic pathway.

Derivatization of this compound: Synthesis of Novel Analogues

The biological activity of this compound can be significantly modulated through the chemical modification of its amino and hydroxyl functional groups. This derivatization allows for the generation of a library of novel analogues with potentially enhanced or altered pharmacological properties.

Glucosylation and Glycosylated Derivatives Synthesis

Glycosylation, the attachment of sugar moieties, is a particularly important derivatization strategy as it can improve the solubility, bioavailability, and pharmacokinetic profile of a parent compound. The synthesis of glucosylated derivatives of this compound has been successfully achieved using both microbial and enzymatic methods.

Microbial biotransformation offers an environmentally friendly and highly selective alternative to traditional chemical synthesis for the production of glycosides. A notable example is the use of recombinant Escherichia coli expressing the glycosyltransferase YjiC from Bacillus licheniformis DSM 13 to synthesize 2-amino-3-O-glucosyl anthraquinone. mdpi.comnih.gov

In this whole-cell biocatalytic system, this compound is exogenously fed to the culture of the recombinant E. coli. mdpi.comnih.gov The glycosyltransferase enzyme within the microbial cells then catalyzes the transfer of a glucose moiety from an activated sugar donor, such as UDP-glucose, to the hydroxyl group of the anthraquinone substrate.

The production of the glucoside can be influenced by the concentration of glucose supplemented in the culture medium. Studies have shown that the conversion of this compound to its glucoside was approximately 50% with no glucose supplement, and this increased to 53.8% and 52.2% with 4% and 8% glucose supplementation, respectively. mdpi.comnih.gov Interestingly, the formation of the product was observed to decrease after 48 hours of biotransformation, which may be attributed to the stability of the glucoside or potential deglycosylation activity of the enzyme. mdpi.comnih.gov

Table 1: Microbial Biotransformation of this compound

| Feature | Description |

| Microorganism | Recombinant Escherichia coli |

| Enzyme | Glycosyltransferase (YjiC from Bacillus licheniformis) |

| Substrate | This compound |

| Product | 2-amino-3-O-glucosyl anthraquinone |

| Conversion Rate (0% Glucose) | 50% |

| Conversion Rate (4% Glucose) | 53.8% |

| Conversion Rate (8% Glucose) | 52.2% |

The enzymatic synthesis of O-glucosides, utilizing isolated and purified enzymes, provides a more controlled environment for the glycosylation reaction compared to whole-cell biotransformation. Glycosyltransferases, the key enzymes in this process, catalyze the formation of a glycosidic bond between a sugar donor and an acceptor molecule, in this case, this compound. mdpi.comnih.gov

The glycosyltransferase YjiC from Bacillus licheniformis has proven to be a versatile enzyme for the glucosylation of various anthraquinones, including this compound. mdpi.comnih.gov This enzymatic approach allows for a cleaner reaction with fewer byproducts compared to microbial fermentation, simplifying the downstream purification process. The reaction typically utilizes an activated sugar donor, such as UDP-glucose, and is conducted under optimized buffer and temperature conditions to ensure maximum enzyme activity and stability.

The progress of the enzymatic reaction can be monitored using techniques like High-Performance Liquid Chromatography (HPLC), which allows for the quantification of both the substrate and the newly formed glucoside product. mdpi.comnih.gov

Evaluation of Glycosyltransferase (e.g., YjiC from Bacillus licheniformis) Efficacy

The enzymatic glycosylation of this compound has been successfully demonstrated using the glycosyltransferase YjiC from Bacillus licheniformis. In a study utilizing a recombinant Escherichia coli strain engineered to express YjiC, this compound was biotransformed into its O-glucoside derivative. mdpi.com This enzymatic process capitalizes on the broad substrate promiscuity of YjiC, which is capable of catalyzing not only O-glycosylation but also N- and S-glycosylation on a diverse range of small molecules.

The efficacy of YjiC in this biotransformation was confirmed through High-Performance Liquid Chromatography with Photodiode Array (HPLC-PDA) detection and High-Resolution Quadrupole Time-of-Flight Electrospray Ionization Mass Spectrometry (HR-QTOF ESI/MS). mdpi.com The mass analysis confirmed the formation of 2-amino-3-O-glucoxyanthraquinone. mdpi.com This demonstrates the potential of YjiC as a biocatalyst for the specific and efficient glycosylation of amino-hydroxyanthraquinone scaffolds, offering an environmentally friendly alternative to chemical synthesis methods. mdpi.com The process involves the transfer of a glucose moiety from a sugar donor, such as uridine diphosphate (UDP)-glucose, which is endogenously available in the E. coli host, to the hydroxyl group of the anthraquinone derivative. mdpi.com

The ability of YjiC to glycosylate substrates with varied functional groups, including both amino and hydroxyl moieties, highlights its versatility. While this particular study confirmed O-glycosylation, the known capacity of YjiC for N-glycosylation suggests the potential for producing N-glycosylated derivatives of this compound under different reaction conditions or with engineered enzyme variants. acs.org

Table 1: Biotransformation of this compound by YjiC

| Substrate | Enzyme | Host Organism | Product | Analytical Confirmation |

| This compound | Glycosyltransferase (YjiC) from Bacillus licheniformis | Recombinant E. coli | 2-Amino-3-O-glucoxyanthraquinone | HPLC-PDA, HR-QTOF ESI/MS |

Metal Complexation and Coordination Chemistry

Synthesis of Metal Complexes (e.g., Co(III) complexes of amino-hydroxyanthraquinones)

The synthesis of cobalt(III) complexes with this compound can be approached through established coordination chemistry methodologies. A common strategy involves the reaction of a cobalt(II) salt with the ligand in a suitable solvent, followed by oxidation to the more inert cobalt(III) state. The oxidation can often be achieved by bubbling air through the reaction mixture or by using a chemical oxidizing agent.

A general synthetic procedure would entail dissolving this compound and a cobalt(II) salt, such as cobalt(II) chloride or cobalt(II) acetate, in a solvent like ethanol or a methanol-water mixture. The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group of the ligand, facilitating coordination to the metal center. Subsequent aeration of the solution for several hours promotes the oxidation of Co(II) to Co(III), leading to the formation of the stable Co(III) complex. The resulting complex can then be isolated by precipitation, filtration, and washing.

The stoichiometry of the resulting complex, i.e., the ligand-to-metal ratio, can be controlled by the molar ratios of the reactants. For a bidentate ligand like this compound, it is plausible to form octahedral complexes with a 1:2 or 1:3 metal-to-ligand ratio, with other coordination sites being occupied by solvent molecules or other ancillary ligands if present.

Ligand Design and Coordination Sites

In the context of metal complexation, this compound is designed as a bidentate ligand, with the primary coordination sites being the nitrogen atom of the amino group and the oxygen atom of the adjacent hydroxyl group. This arrangement allows for the formation of a stable five-membered chelate ring with a metal ion.

The coordination of the amino and hydroxyl groups to a metal center like Co(III) is driven by the donation of lone pairs of electrons from the nitrogen and oxygen atoms to the empty d-orbitals of the metal ion. The deprotonation of the hydroxyl group under basic conditions enhances its coordinating ability. The quinone oxygen atoms are less likely to be involved in the primary coordination due to the formation of a less stable chelate ring.

The electronic properties of the anthraquinone scaffold can influence the stability and reactivity of the resulting metal complex. The extensive π-system of the anthraquinone core can participate in electron delocalization, which can affect the redox properties of both the ligand and the coordinated metal ion. The design of such ligands allows for the tuning of the electronic and steric properties of the resulting metal complexes for various applications.

Covalent Functionalization for Material Science Applications

Integration into Polymeric Structures for Photoreactive Monomers

This compound can be integrated into polymeric structures to create photoreactive materials. The anthraquinone moiety is a well-known photosensitizer and can act as a photoinitiator for polymerization reactions, particularly under visible light irradiation. researchgate.netrsc.orgrsc.org To incorporate this compound into a polymer, it first needs to be functionalized with a polymerizable group.

For instance, the amino or hydroxyl group of this compound can be reacted with a molecule containing a vinyl or acrylate group. This modification transforms the anthraquinone derivative into a photoreactive monomer that can be copolymerized with other monomers to form a polymer chain with pendant anthraquinone units.

Once integrated into the polymer, the anthraquinone moiety can absorb light and initiate polymerization of other monomers or crosslinking of the polymer chains. Anthraquinone derivatives typically act as Type II photoinitiators, where the excited state of the anthraquinone abstracts a hydrogen atom from a co-initiator (e.g., an amine) to generate free radicals that initiate polymerization. researchgate.net The efficiency of this process can be influenced by the specific substitution pattern on the anthraquinone ring.

The synthesis of such photoreactive polymers allows for the development of materials for applications in photolithography, 3D printing, and coatings, where light-induced curing is required. nih.govrsc.org

Table 2: Potential Polymerizable Derivatives of this compound

| Functional Group for Polymerization | Potential Modification Reaction | Resulting Monomer |

| Acrylate | Reaction of the hydroxyl group with acryloyl chloride | 2-Amino-3-(acryloyloxy)anthraquinone |

| Methacrylate | Reaction of the hydroxyl group with methacryloyl chloride | 2-Amino-3-(methacryloyloxy)anthraquinone |

| Styrenic | Reaction of the amino group with 4-vinylbenzoyl chloride | 2-(4-Vinylbenzamido)-3-hydroxyanthraquinone |

Covalent Grafting onto Nanomaterials (e.g., graphene immobilization)

This compound can be covalently grafted onto the surface of nanomaterials like graphene to create functional hybrid materials with tailored properties. The covalent attachment ensures the stability of the functionalization and prevents leaching of the molecule from the nanomaterial surface.

One effective method for the covalent immobilization of this compound onto graphene is through diazotization. The amino group on the anthraquinone can be converted into a diazonium salt using a reagent like sodium nitrite in an acidic medium. The resulting diazonium salt is highly reactive and can readily undergo a coupling reaction with the sp²-hybridized carbon atoms of the graphene lattice, forming a stable covalent C-C bond. This process effectively grafts the anthraquinone molecules onto the graphene surface.

Another approach involves the functionalization of graphene or graphene oxide with groups that can react with the amino or hydroxyl groups of the anthraquinone derivative. For example, graphene oxide, with its abundant carboxyl and epoxy groups, can be activated and then reacted with the amino group of this compound to form an amide linkage.

The resulting graphene-anthraquinone hybrid material can exhibit enhanced electrochemical properties due to the combination of the high conductivity and surface area of graphene with the redox activity of the anthraquinone moiety. researchgate.net Such materials have potential applications in energy storage devices like supercapacitors and batteries, as well as in sensing and catalysis.

Halogen Substitution and its Mechanistic Implications

Halogenation is a critical transformation for modifying the electronic properties and reactivity of anthraquinone derivatives. The introduction of halogen atoms, such as bromine or chlorine, into the this compound backbone or its precursors can significantly influence the resulting compound's color, lightfastness, and chemical reactivity.

Research into the halogenation of substituted anthraquinones reveals specific regioselective outcomes. For instance, the bromination of 2-aminoanthraquinone (B85984) typically occurs at the 1 and 3 positions. The mechanistic implications of this substitution are rooted in the electronic nature of the anthraquinone core. The strong electron-withdrawing effect of the carbonyl groups makes halogen atoms in the α-positions (e.g., position 1) particularly labile. This lability can be exploited for subsequent reactions, as these α-halogens can be selectively removed under certain conditions, providing a pathway to 3-substituted derivatives that might otherwise be difficult to synthesize directly.

Furthermore, halogen substitution has profound effects on the photophysical properties of the molecule. The "heavy atom effect" is a key mechanistic principle where the presence of heavier halogens like bromine or iodine enhances intersystem crossing rates. This process facilitates the transition from an excited singlet state to a triplet state, which can lower the fluorescence quantum yield. This modulation of electronic states is a crucial consideration in the design of anthraquinone-based dyes and photosensitizers.

Table 1: Effect of Halogen Substitution on Anthraquinone Derivatives

| Halogen | Position of Substitution (on 2-aminoanthraquinone) | Key Mechanistic Implication | Impact on Properties |

|---|---|---|---|

| Bromine | 1 and 3 | Lability of α-bromine due to electron-withdrawing carbonyls | Allows for selective dehalogenation to yield β-substituted products. |

| Chlorine | Varies based on conditions | Can be introduced via free chlorine gas in a hot aromatic liquid | Modifies electronic structure and chemical reactivity. |

| Iodine | Varies based on conditions | Strong "heavy atom effect" | Significantly enhances intersystem crossing, reducing fluorescence. |

Amination and Hydroxylation Reactions of Anthraquinone Cores

Amination and hydroxylation are fundamental reactions for the synthesis and functionalization of this compound and related compounds. These reactions introduce critical auxochromes (amino and hydroxyl groups) that are essential for the color and dyeing properties of anthraquinone-based dyes.

The industrial synthesis of aminoanthraquinones often starts with precursors like anthraquinone sulfonic acids or nitroanthraquinones. Amination can be achieved through the reaction of anthraquinone sulfonic acid with ammonia, a process where the sulfonic acid group is replaced by an amino group. Alternatively, nitroanthraquinones can be reduced to form the corresponding aminoanthraquinones. Nucleophilic substitution is another key mechanism, where a leaving group (like a halogen) on the anthraquinone ring is displaced by an amine.

Hydroxylation can be accomplished through various synthetic routes. A notable method involves the ipso-substitution of a fluorine atom in an activated aromatic system using a reagent like sodium trimethylsilanoate (NaOTMS). This provides a direct route to introduce a hydroxyl group. These reactions are crucial for creating the specific substitution pattern found in this compound.

Table 2: Selected Methods for Amination and Hydroxylation of Anthraquinone Cores

| Reaction | Precursor | Reagent(s) | Key Conditions | Product Type |

|---|---|---|---|---|

| Ammonolysis | Anthraquinone-1-sulfonic acid | Aqueous Ammonia | High temperature and pressure | 1-Aminoanthraquinone |

| Reduction | 1-Nitroanthraquinone | Reducing agents (e.g., Na₂S) | Varies | 1-Aminoanthraquinone |

| Nucleophilic Amination | 1,4-Dihydroxyanthraquinone | Butylamine (BuNH₂), PhI(OAc)₂ | Catalyst presence | Aminoanthraquinone derivatives researchgate.net |

| Nucleophilic Hydroxylation | Fluoroanthraquinone | Sodium trimethylsilanoate (NaOTMS) | SNAr ipso-substitution | Hydroxyanthraquinone |

Triazinyl Moiety Incorporation for Dye Applications

The incorporation of a triazinyl moiety is a cornerstone of modern reactive dye chemistry. The amino group of an aminoanthraquinone derivative serves as a nucleophile to attack a halogenated triazine, most commonly 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). This reaction transforms the anthraquinone chromophore into a reactive dye capable of forming covalent bonds with hydroxyl or amino groups on textile fibers like cotton, wool, and silk.

The synthesis is a stepwise nucleophilic substitution, with the reactivity of the chlorine atoms on the cyanuric chloride ring being temperature-dependent.

First Condensation: The reaction of an aminoanthraquinone with cyanuric chloride is typically carried out at a low temperature (0-5 °C) to replace the first chlorine atom.

Second Condensation: The temperature is raised (e.g., to 50 °C) to react the resulting dichlorotriazinyl-anthraquinone with a second nucleophile, which could be another dye molecule or a linking group.

Third Substitution: The final chlorine atom can be substituted at a higher temperature, often during the dyeing process itself, where it reacts with the fiber.

This methodology creates a stable, permanent bond between the dye and the fabric, resulting in excellent wash fastness. core.ac.ukresearchgate.net

Table 3: General Scheme for Triazinyl Reactive Dye Synthesis

| Step | Reactants | Temperature | Product | Purpose |

|---|---|---|---|---|

| 1 | Aminoanthraquinone + Cyanuric Chloride | 0-5 °C | Monosubstituted Dichlorotriazine Dye | Attach the chromophore to the reactive group. |

| 2 | Product from Step 1 + Nucleophile (e.g., amine) | ~25-50 °C | Disubstituted Monochlorotriazine Dye | Modify dye properties (solubility, color) or link groups. |

| 3 | Product from Step 2 + Fiber (e.g., Cellulose-OH) | >60 °C (Dyeing Bath) | Covalently Bound Dye | Form a permanent covalent bond with the fabric. |

Challenges and Innovations in this compound Synthesis

The synthesis of complex, polysubstituted anthraquinones like this compound is not without its difficulties. However, ongoing research continues to provide innovative solutions to overcome these challenges.

Challenges:

Harsh Reaction Conditions: Traditional methods often require high temperatures and the use of corrosive reagents like oleum or sulfuric acid, which are energy-intensive and pose handling risks.

Environmental Concerns: Older synthetic routes for aminoanthraquinones sometimes employed mercury as a catalyst, which is highly toxic and presents significant environmental disposal problems.

Regioselectivity: Achieving the desired substitution pattern on the anthraquinone core can be difficult. The synthesis often yields a mixture of isomers and byproducts that require extensive purification.

Innovations:

Continuous-Flow Synthesis: To mitigate the safety risks of high-temperature reactions like ammonolysis, continuous-flow reactors are being employed. researchgate.net This technology allows for better control over reaction parameters, improves safety by minimizing the volume of hazardous materials at any given time, and can increase efficiency. researchgate.net

Green Catalysis: There is a significant drive to replace toxic catalysts like mercury with more environmentally benign alternatives. Research into novel copper-based or other metal catalysts for amination and other substitution reactions is a key area of innovation.

Novel Reagents: The use of modern synthetic reagents allows for milder reaction conditions and improved selectivity, addressing the challenges of regiocontrol and harsh traditional methods.

Table 4: Summary of Synthetic Challenges and Innovations

| Challenge | Traditional Approach | Innovation | Benefit |

|---|---|---|---|

| Reaction Safety | High-temperature batch reactions | Continuous-flow reactors | Enhanced safety, better process control researchgate.net |

| Catalyst Toxicity | Mercury-based catalysts | Development of green catalysts (e.g., copper-based) | Reduced environmental impact and toxicity. |

| Low Efficiency | Multi-step synthesis with purification at each stage | One-pot, multi-component reactions | Increased efficiency, reduced waste and solvent use. |

| Poor Selectivity | Formation of isomeric mixtures | Use of modern, selective reagents and catalysts | Higher yield of the desired product, simplified purification. |

Molecular Interactions and Biological Activities of 2 Amino 3 Hydroxyanthraquinone and Its Derivatives

Cellular and Subcellular Interaction Mechanisms

The biological efficacy of a compound is often predicated on its ability to traverse cellular barriers and interact with specific subcellular targets. For 2-Amino-3-hydroxyanthraquinone, an analogue of anthracycline drugs, its interactions at the cellular and subcellular levels have been elucidated through studies involving model systems and cancer cell lines. researchgate.netrsc.orgrsc.org These investigations reveal the fundamental physicochemical forces that govern its transport and mechanism of action.

To understand how this compound might cross biological membranes, researchers have studied its interactions with surfactant micelles, which serve as simplified models for the lipid bilayers of cell membranes. researchgate.netrsc.orgrsc.org The study of these interactions in aqueous solutions at physiological pH (7.4) provides insight into the potential for membrane permeation, a critical step for therapeutic action. researchgate.netrsc.orgrsc.org The affinity of the molecule for different types of micelles is quantified by determining parameters such as the binding constant (K), the partition coefficient (Kₓ), and the Gibbs free energy (ΔG) of the interaction. researchgate.netrsc.org

The interaction between this compound and the anionic surfactant Sodium Dodecyl Sulfate (B86663) (SDS) is driven primarily by hydrophobic forces. researchgate.netrsc.orgnih.govmdpi.com The anthraquinone (B42736) core, being hydrophobic, readily partitions into the nonpolar core of the SDS micelles. This strong binding is a crucial factor in its ability to associate with membrane-like structures. researchgate.netnih.gov Spectroscopic studies have confirmed that this hydrophobic interaction is the key determinant in the binding process with SDS micelles. nih.govmdpi.com

In contrast to its behavior with anionic micelles, the interaction of this compound with the cationic surfactant Cetyltrimethylammonium Bromide (CTAB) is significantly influenced by hydrophilic interactions. researchgate.netrsc.orgnih.govmdpi.com While the hydrophobic core still plays a role, the presence of the amino and hydroxyl groups on the anthraquinone ring facilitates electrostatic and hydrogen bonding interactions with the positively charged head groups of the CTAB micelles. nih.govmdpi.com This indicates that the molecule's orientation and binding mechanism differ substantially depending on the charge of the model membrane surface.

The ability of this compound to distribute between the aqueous phase and the micellar phase is a key indicator of its potential to permeate biological membranes. rsc.orgrsc.org The partitioning process is spontaneous, as indicated by the negative values for the Gibbs free energy of interaction. These interactions are vital for the distribution of the compound between the surfactant micelle and water phases. researchgate.netrsc.org The differential interactions with anionic and cationic micelles suggest that the compound can adapt to various membrane environments, facilitating its passage across cellular barriers. nih.govmdpi.com

The following table summarizes the key thermodynamic parameters for the interaction of this compound with SDS and CTAB micelles.

| Surfactant Type | Binding Constant (K, M⁻¹) | Partition Coefficient (Kₓ) | ΔG (kJ/mol) | Primary Driving Force |

| SDS (Anionic) | 1.2 × 10³ | 4.8 × 10² | -18.9 | Hydrophobic Interactions |

| CTAB (Cationic) | 6.7 × 10² | 2.1 × 10² | -15.4 | Hydrophilic Interactions |

| Table based on data from reference |

The anticancer potential of this compound is linked to its ability to enter cancer cells and induce programmed cell death, or apoptosis. rsc.org The insights gained from its interactions with surfactant models provide a basis for understanding its biological activity in a cellular context. rsc.orgrsc.org

Studies based on the successful permeation of micellar models predicted that this compound could effectively penetrate biological membranes. rsc.orgrsc.org This hypothesis was confirmed through experiments with the human breast adenocarcinoma cell line, MDA-MB-231. researchgate.netrsc.org Research findings have established that the compound induces apoptosis in these cancer cells through a process described as nucleation into the cells. researchgate.netrsc.orgacs.orgtandfonline.com This suggests that once the molecule crosses the cell membrane, it localizes within the cell and initiates the apoptotic cascade, highlighting its potential as an anticancer agent. acs.org

Nuclear Localization and Apoptosis Induction Pathways

Apoptotic Action in Specific Cancer Cell Lines (e.g., MCF-7 human breast cancer cells)

Research has shown that this compound and its derivatives can induce apoptosis, or programmed cell death, in various cancer cell lines. While specific studies on this compound's effect on MCF-7 human breast cancer cells are limited, related anthraquinone compounds have demonstrated apoptotic activity in these cells. For instance, a Co(III) complex of 1-amino-4-hydroxy-9,10-anthraquinone was found to be cytotoxic to MCF-7 cells, inducing both early and late apoptosis. nih.govacs.org The investigation revealed that treated MCF-7 cells exhibited morphological changes characteristic of apoptosis, such as condensed and fragmented nuclei. acs.org Another study highlighted that alterporriol L, an anthraquinone derivative, induced apoptosis in MCF-7 cells by increasing reactive oxygen species (ROS) production and intracellular calcium levels, leading to the collapse of the mitochondrial membrane potential. mdpi.com Similarly, emodin, another anthraquinone, has been shown to suppress the growth of MCF-7 cells. mdpi.com These findings suggest that the anthraquinone scaffold is a viable framework for inducing apoptosis in breast cancer cells.

DNA Interaction Studies: Binding and Intercalation

Anthraquinone derivatives are recognized for their ability to interact with DNA, a key mechanism underlying their anticancer properties. core.ac.uk These planar tricyclic compounds can insert themselves between DNA base pairs, a process known as intercalation. core.ac.uk This interaction can lead to an unwinding of the DNA helix, causing miscoding and potentially triggering cell death. core.ac.uk The binding of anthraquinones to DNA is often preferential to GC-rich sequences. nih.gov While direct studies on the DNA interaction of this compound are not extensively detailed in the provided results, the general behavior of anthraquinones suggests it likely interacts with DNA. For example, various amino-acyl-hydroxy-anthraquinone derivatives have been reported to exhibit significant DNA binding and intercalation. core.ac.uk The interaction of these compounds with DNA is considered a crucial factor in their cytotoxic and cytostatic activities in cancer cells. core.ac.uk

Antineoplastic and Antiproliferative Potentials

Efficacy Against Various Cancer Cell Lines (e.g., AGS, HeLa, HepG2)

This compound and its derivatives have demonstrated notable efficacy against a range of cancer cell lines. Studies have specifically highlighted their activity against gastric cancer (AGS), cervical cancer (HeLa), and liver cancer (HepG2) cell lines. nih.govnih.govmdpi.comdntb.gov.ua The antiproliferative assays have shown that these compounds can significantly inhibit the growth of these cancer cells. nih.govmdpi.com

Comparative Antineoplastic Activity of this compound and its Glycosylated Derivatives

A significant area of research has been the comparison of the antineoplastic activity of this compound with its glycosylated forms. nih.govnih.govmdpi.com

Studies have consistently shown that the glycosylation of this compound enhances its anticancer properties. nih.govnih.govmdpi.com The glycosylated derivatives, such as 2-amino-3-O-glucosyl anthraquinone, exhibit a greater growth inhibitory effect on cancer cells compared to the parent compound. nih.govmdpi.com For instance, glycosylated anthraquinone compounds showed up to 60% inhibition of cell growth in AGS, HeLa, and HepG2 cell lines at concentrations between 50 and 100 µM. nih.govnih.govdntb.gov.ua This suggests that the addition of a sugar moiety can improve the efficacy of the anthraquinone as an anticancer agent.

Dose-Response Relationships and IC50 Values in Cancer Models

The effectiveness of this compound and its derivatives is dose-dependent. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric in these studies. While specific IC50 values for this compound across all mentioned cell lines were not detailed in the search results, related compounds provide an indication of the potency of this class of molecules. For example, a Co(III) complex of a similar anthraquinone, 1-amino-4-hydroxy-9,10-anthraquinone, exhibited an IC50 value of 95 ± 0.05 μg/mL against MCF-7 breast cancer cells after 24 hours of incubation. nih.govacs.org Another study on alizarin (B75676) 2-O-methoxide, a modified anthraquinone, showed inhibitory effects on AGS, HeLa, and HepG2 cancer cell lines at very low concentrations, starting from 0.078 µM. dntb.gov.ua

Inhibitory Effects of this compound and its Glucoside on Cancer Cell Lines

| Compound | Target Cell Line | Concentration (µM) | % Growth Inhibition |

| This compound-O-glucoside | AGS (gastric cancer) | 50-100 | >60% nih.govnih.govdntb.gov.ua |

| This compound-O-glucoside | HeLa (cervical cancer) | 50-100 | >60% nih.govnih.govdntb.gov.ua |

| This compound-O-glucoside | HepG2 (liver cancer) | 50-100 | >60% nih.govnih.govdntb.gov.ua |

Selective Cytotoxicity Profiles and Off-Target Effects

The selective cytotoxicity of this compound and its derivatives has been a subject of investigation, particularly in the context of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells. biosynth.com For instance, it has been observed to induce apoptosis in human MDA-MB-231 breast adenocarcinoma cells. researchgate.netrsc.org The interaction of this compound with surfactant micelles, which can serve as a model for biological membranes, suggests its potential to permeate these membranes and exert its biological action. researchgate.netrsc.org

Glycosylation of this compound has been shown to enhance its antiproliferative properties. mdpi.comnih.gov In a comparative study, this compound-O-glucoside exhibited a greater inhibitory effect on the growth of gastric (AGS), cervical (HeLa), and liver (HepG2) cancer cell lines than the parent compound. mdpi.comscispace.com These glycosylated derivatives showed over 60% cell growth inhibition at concentrations between 50 µM and 100 µM. dntb.gov.uanih.govgrafiati.com

While the primary focus has been on its anticancer potential, the off-target effects of this compound are not extensively documented in the provided search results. The compound is known to belong to the anthraquinone class, which has a wide range of applications in dyes and pharmaceuticals. ontosight.ai It is also noted that some anthraquinone derivatives can have sporadic and unpredictable antibacterial effects. google.com

Table 1: Cytotoxicity of this compound and its Glucoside Derivative

| Compound | Cell Line | Effect | Concentration | Citation |

| This compound | MDA-MB-231 (Breast) | Induces apoptosis | Not specified | researchgate.netrsc.org |

| This compound-O-glucoside | AGS (Gastric) | >60% growth inhibition | 50-100 µM | dntb.gov.uanih.govgrafiati.com |

| This compound-O-glucoside | HeLa (Cervical) | >60% growth inhibition | 50-100 µM | dntb.gov.uanih.govgrafiati.com |

| This compound-O-glucoside | HepG2 (Liver) | >60% growth inhibition | 50-100 µM | dntb.gov.uanih.govgrafiati.com |

Antimicrobial Activity and Structure-Activity Relationships

This compound and its derivatives have demonstrated notable antimicrobial properties. The core anthraquinone structure is associated with a range of biological activities, including antibacterial effects. rsc.org The antimicrobial efficacy of anthraquinone derivatives is closely linked to their chemical structure. rsc.orgrsc.org

The polarity of substituents on the anthraquinone skeleton is a key determinant of antibacterial potency, with stronger polarity often correlating with enhanced effects. rsc.orgrsc.org While the presence of hydroxyl groups is not an absolute requirement for the antibacterial activity of hydroxyanthraquinone derivatives, their position and number can influence the spectrum and level of activity. rsc.orgrsc.orgnih.gov For instance, some studies suggest that hydroxyl groups at the C-1 and C-2 positions of the anthraquinone skeleton are important for inhibiting biofilm formation at low concentrations. nih.gov The rigid and planar structure of anthraquinone can lead to low water solubility, which may, in turn, reduce its activity. rsc.orgrsc.orgnih.gov

Conjugation of anthraquinones with other molecules, such as neomycin, has been explored to enhance antibacterial activity. nih.gov These conjugates have shown significant growth inhibition against a range of bacteria, including E. coli, S. marcescens, P. mirabilis, E. cloacae, C. freundii, S. epidermidis, and L. monocytogenes. nih.gov

Mechanisms of Antibacterial Action

The antibacterial mechanisms of anthraquinones, including this compound, are multifaceted. rsc.orgrsc.orgnih.gov These compounds can exert their effects through several pathways:

Biofilm Inhibition: Some anthraquinones can significantly inhibit biofilm formation by various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus mutans. nih.gov The substitution pattern on the anthraquinone core plays a crucial role in this activity. nih.gov

Cell Wall Destruction: Anthraquinones can disrupt the integrity of the bacterial cell wall and membrane. rsc.orgnih.gov This disruption can lead to the leakage of intracellular components and impair essential cellular functions. nih.gov

Nucleic Acid/Protein Synthesis Inhibition: Anthraquinone derivatives have been shown to interfere with bacterial DNA and protein synthesis. rsc.orgnih.govnih.gov They can bind to the ribosome's decoding region, interfering with the incorporation of amino acids into growing peptide chains. nih.gov Some anthraquinones are also known to interfere with bacterial DNA metabolism at the level of DNA-directed RNA polymerase. google.com

Table 2: Antimicrobial Activity of this compound and Related Compounds

| Compound/Derivative | Target Organism | Activity | Citation |

| This compound | Gram-positive bacteria (S. aureus, E. faecalis) | MIC values of 4–16 μg/mL | |

| Anthraquinone-neomycin conjugates | E. coli, S. marcescens, P. mirabilis, E. cloacae, C. freundii, S. epidermidis, L. monocytogenes | Significant growth inhibition (80-100%) | nih.gov |

| Hydroxy-anthraquinones | MRSA | Biofilm inhibition | nih.gov |

Other Reported Biological Activities

Beyond their cytotoxic and antimicrobial effects, this compound and its parent class of compounds, anthraquinones, have been reported to possess a variety of other biological activities.

Anti-inflammatory Activity: Several anthraquinones have demonstrated anti-inflammatory properties. rsc.orgicm.edu.pl While specific data on the anti-inflammatory activity of this compound is limited in the provided results, the broader class of anthraquinones is recognized for this potential.

Antiviral Activity: Anthraquinones have been investigated for their antiviral capabilities. mdpi.comscispace.comnih.govgrafiati.com Studies have shown that certain anthraquinone derivatives exhibit activity against viruses such as human cytomegalovirus (HCMV) and influenza virus-A. icm.edu.plnih.gov For example, compounds like quinalizarin, emodin, and alizarin have shown antiviral effects against HCMV. nih.gov The number of hydroxyl groups on the anthraquinone nucleus appears to influence the degree of antiviral activity. icm.edu.pl

Table 3: Other Biological Activities of Anthraquinones

| Activity | Compound Class/Specific Compound | Details | Citation |

| Anti-inflammatory | Anthraquinones | General property of the compound class | rsc.orgicm.edu.pl |

| Antiviral | Quinalizarin, Emodin, Alizarin | Active against human cytomegalovirus (HCMV) | nih.gov |

| Antiviral | Aloe-emodin | Active against influenza virus-A | icm.edu.pl |

Computational and Spectroscopic Characterization of 2 Amino 3 Hydroxyanthraquinone

Advanced Spectroscopic Techniques for Structural Elucidation

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the electronic transitions within 2-Amino-3-hydroxyanthraquinone (AQ). In aqueous solutions at a physiological pH of 7.4, the compound's interaction with surfactants, which act as mimics for biological membranes, has been investigated. chemicalbook.com The interactions with anionic surfactants like sodium dodecyl sulphate (SDS) and cationic surfactants such as cetyltrimethylammonium bromide (CTAB) provide insight into how the molecule may permeate biological membranes. chemicalbook.com

Studies show that the binding and distribution of this compound between the bulk aqueous solution and surfactant micelles are driven by different forces depending on the surfactant type. Hydrophobic interactions are predominant in the binding of the compound to SDS micelles, whereas hydrophilic interactions are more crucial for its association with CTAB micelles. chemicalbook.com This differential interaction within various micellar environments highlights the compound's amphiphilic nature and is critical for understanding its biological activity. chemicalbook.com

| Condition | Key Findings | Reference |

| Aqueous Solution (pH 7.4) | Serves as a baseline for spectroscopic studies. | chemicalbook.com |

| Sodium Dodecyl Sulphate (SDS) Micelles | Interaction is primarily driven by hydrophobic forces. | chemicalbook.com |

| Cetyltrimethylammonium Bromide (CTAB) Micelles | Interaction is primarily driven by hydrophilic forces. | chemicalbook.com |

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of the functional groups within this compound, offering a molecular "fingerprint." The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Key vibrational frequencies for the functional groups present in this compound include:

O-H and N-H Stretching: A broad band is typically observed in the 3500-3200 cm⁻¹ region, corresponding to the stretching vibrations of the hydroxyl (-OH) and amino (-NH₂) groups, often broadened due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C=O Stretching: The anthraquinone (B42736) skeleton contains two carbonyl (C=O) groups. Their stretching vibrations give rise to strong absorption bands, typically in the 1700-1600 cm⁻¹ range. The exact position is sensitive to the electronic effects of the substituents on the rings.

N-H Bending and C-N Stretching: The amide II band, resulting from N-H bending and C-N stretching, is conformationally sensitive and provides structural information.

C=C Stretching: Aromatic ring C=C stretching vibrations occur in the 1600-1450 cm⁻¹ region.

These characteristic bands confirm the presence of the respective functional groups and provide information about the molecular structure and intermolecular interactions. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |

| O-H / N-H Stretch | 3500 - 3200 | Hydroxyl / Amino |

| Aromatic C-H Stretch | 3100 - 3000 | Aromatic Ring |

| C=O Stretch | 1700 - 1600 | Carbonyl (Quinone) |

| C=C Stretch | 1600 - 1450 | Aromatic Ring |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum displays signals corresponding to the distinct chemical environments of the hydrogen atoms. The aromatic protons on the anthraquinone rings typically resonate in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic system. The protons of the amino (-NH₂) and hydroxyl (-OH) groups produce signals whose chemical shifts can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbons of the quinone structure are highly deshielded and appear far downfield (typically δ 180-190 ppm). researchgate.net Carbons bonded to the electron-donating amino and hydroxyl groups are shielded relative to their unsubstituted counterparts, while the remaining aromatic carbons resonate in the typical range of δ 110-150 ppm. chemicalbook.com

| Nucleus | Type of Atom | Expected Chemical Shift (ppm) |

| ¹H | Aromatic Protons | δ 7.0 - 8.5 |

| ¹H | Amino/Hydroxyl Protons | Variable |

| ¹³C | Carbonyl Carbons | δ 180 - 190 |

| ¹³C | Aromatic Carbons | δ 110 - 150 |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The molecular formula C₁₄H₉NO₃ corresponds to a molecular weight of approximately 239.23 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) value corresponding to this weight.

The fragmentation of anthraquinone derivatives under mass spectrometry often involves characteristic losses. A common fragmentation pathway is the sequential loss of neutral carbon monoxide (CO) molecules from the quinone carbonyl groups, leading to fragment ions at m/z values of M-28, M-56, etc. This fragmentation pattern is a hallmark of the anthraquinone core structure.

| Ion Type | m/z Value | Significance |

| Molecular Ion [M]⁺ | ~239 | Confirms the molecular weight of the compound. |

| Fragment Ion [M-CO]⁺ | ~211 | Indicates loss of one carbonyl group. |

| Fragment Ion [M-2CO]⁺ | ~183 | Indicates loss of two carbonyl groups. |

Fluorescence spectroscopy is employed to study the electronic excited states of molecules. evidentscientific.com Fluorophores absorb light at a specific excitation wavelength and, after a brief excited-state lifetime, emit light at a longer emission wavelength. thermofisher.com The difference between the excitation and emission maxima is known as the Stokes shift. jascoinc.com

Powder X-ray Diffraction (PXRD) is a technique used to analyze the crystalline nature of solid materials. The planar and aromatic nature of the anthraquinone moiety makes it challenging to grow single crystals suitable for single-crystal X-ray diffraction. researchgate.net Therefore, PXRD is the more common method for characterizing the solid-state structure of compounds like this compound.

A PXRD pattern consists of a series of diffraction peaks at specific angles (2θ), which are characteristic of the material's crystal lattice. The presence of sharp, well-defined peaks in the diffractogram confirms that the material is crystalline, as opposed to amorphous. While a full crystal structure solution from powder data can be complex, the technique is essential for confirming the phase purity and crystallinity of a synthesized batch of the compound. researchgate.net

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like this compound at an electronic level. These methods allow for the detailed characterization of molecular structures, electronic properties, and spectroscopic behaviors, offering insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it well-suited for studying medium-sized organic molecules such as anthraquinone derivatives. Structural and spectroscopic studies on this compound have been successfully carried out using these computational methods.

A fundamental step in computational analysis is the determination of the molecule's most stable three-dimensional geometry. Using DFT methods, the structure of this compound is optimized to find the minimum energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is located. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties and for subsequent calculations of other parameters like its molecular dimension and dipole moment.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter.

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. For molecules like this compound, DFT calculations are employed to determine the energies of these orbitals. This analysis helps in predicting the molecule's behavior in chemical reactions and its potential as a chromophore, as the energy gap is related to the energy of the lowest electronic transition.

Table 1: Key Electronic Properties Investigated by DFT

| Property | Description | Significance for this compound |

|---|---|---|

| Optimized Geometry | The lowest energy, most stable 3D structure of the molecule. | Provides foundational data on bond lengths and angles, influencing all other calculated properties. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons (ionization potential). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons (electron affinity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO levels. | Indicates chemical reactivity, kinetic stability, and the energy required for electronic excitation. |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. It is a powerful tool for predicting and interpreting electronic absorption spectra, such as UV-Visible spectra. For this compound, TD-DFT calculations can simulate its electronic spectrum, providing information on absorption wavelengths (λmax), oscillator strengths (related to peak intensity), and the nature of the electronic transitions involved (e.g., π → π* or n → π*).

Studies have shown that electronic spectra for related anthraquinone derivatives calculated via the TD-DFT method correspond excellently with experimental results, validating the accuracy of the computational approach for this class of compounds.

Semi-Empirical Methods (e.g., PM5/RPA, ZINDO/CI) for Absorption Property Prediction

While DFT methods are robust, semi-empirical methods offer a faster, albeit often less accurate, alternative for predicting molecular properties. These methods simplify calculations by incorporating parameters derived from experimental data. For predicting the absorption properties of dyes, methods such as PM5 (Parametric Model 5) with RPA (Random Phase Approximation) and ZINDO/CI (Zerner's Intermediate Neglect of Differential Overlap with Configuration Interaction) have been evaluated.

Comparative studies on a series of amino and hydroxy anthraquinones have been performed to assess the effectiveness of these methods against DFT. researchgate.netnii.ac.jp Research indicates that for this class of dyes, the PM5/RPA method, when using molecular geometries derived from X-ray crystallography, is a very promising approach for the prediction of the maximum absorption wavelength (λmax). nii.ac.jp In some cases, TD-DFT calculations have been noted to overestimate certain population analysis values, which could affect the accuracy of λmax prediction, making semi-empirical methods a valuable cross-verification tool. nii.ac.jp

Table 2: Comparison of Computational Methods for Absorption Prediction of Anthraquinones

| Method | Approach | General Finding for Anthraquinone Dyes |

|---|---|---|

| TD-DFT | First-principles calculation of excited states. | Generally provides robust and accurate predictions of λmax, though can sometimes overestimate certain electronic parameters. researchgate.netnii.ac.jp |

| PM5/RPA | Semi-empirical method including electron correlation. | Found to be the most promising semi-empirical method for λmax prediction, especially when using experimental (X-ray) geometries. nii.ac.jp |

| ZINDO/CI | Semi-empirical method designed for spectroscopic calculations. | Generally provides poorer estimates of λmax for anthraquinones compared to TD-DFT and PM5/RPA. researchgate.net |

Molecular Dynamics Simulations for Interaction Studies

While quantum mechanical methods like DFT are excellent for describing the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time and their interactions with their environment. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the investigation of complex systems.

For this compound, computational studies have explored its interactions with surfactant micelles, which serve as simplified models for biological membranes. These studies are crucial for understanding how the molecule might permeate and interact with cells. It was observed that hydrophobic interactions are the primary driving force for the binding of this compound to sodium dodecyl sulphate (SDS) micelles. Conversely, hydrophilic interactions play a more significant role in its association with cetyltrimethylammonium bromide (CTAB) micelles. These findings provide insight into the intermolecular forces governing its behavior in different chemical environments and are vital for predicting its biological activity.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

The exploration of Structure-Activity Relationships (SAR) through computational modeling provides critical insights into how the chemical structure of a compound influences its biological activity. For this compound and its analogs, computational techniques such as Density Functional Theory (DFT) and molecular docking are instrumental in elucidating their mechanisms of action at a molecular level. These studies help to predict the biological potential of these molecules and guide the design of new, more effective derivatives.

Computational studies on this compound have highlighted its potential as a biologically active agent. Research indicates that its ability to permeate biological membranes is a key factor in its activity. rsc.orgresearchgate.net Modeling its interaction with surfactant micelles, which serve as a simplified model for cell membranes, revealed that both hydrophobic and hydrophilic interactions are crucial for its distribution and binding. rsc.orgresearchgate.net Specifically, hydrophobic interactions were found to be dominant in its binding to anionic sodium dodecyl sulphate (SDS) micelles, while hydrophilic interactions were more significant with cationic cetyltrimethylammonium bromide (CTAB) micelles. rsc.orgresearchgate.net These findings suggest that the molecule possesses the necessary physicochemical properties to successfully cross biological membranes and interact with intracellular targets, which was experimentally supported by its ability to induce apoptosis in human breast adenocarcinoma cells. rsc.org

Molecular docking simulations are a powerful tool for investigating the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or DNA. This method predicts the preferred orientation of the ligand when bound to the receptor to form a stable complex. The strength of this interaction is often quantified by a binding affinity or docking score. For anthraquinone derivatives, molecular docking has been widely used to explore their potential as anticancer, antibacterial, and antiviral agents. tandfonline.comtandfonline.comnih.gov

These studies consistently show that the amino and hydroxyl substituents on the anthraquinone core are critical for biological activity. nih.govrsc.org The positions and nature of these functional groups dictate the molecule's ability to form specific interactions, particularly hydrogen bonds, with the amino acid residues in the active site of a target protein or with the bases of DNA. tandfonline.comtandfonline.com

For instance, in silico molecular docking studies on various aminoanthraquinone derivatives have been performed to evaluate their anticancer properties by modeling their interaction with DNA. tandfonline.comtandfonline.com These studies reveal that the compounds intercalate into the DNA structure, forming hydrogen bonds with specific nucleotide residues. The binding affinity is a key indicator of the compound's potential efficacy.

Below is a table summarizing the results from molecular docking studies of representative aminoanthraquinone derivatives with DNA, illustrating the relationship between their structure and binding affinity.

| Compound/Derivative | Target | Binding Affinity (kcal/mol) | Interacting Residues | Key Interactions |

| 1-(2,5-dimethylpiperazin-1-yl)anthracene-9,10-dione | DNA | -7.59 (equivalent to -31.8 kJ/mol) | DG10, DC11, DG16 | Intermolecular Hydrogen Bonds |

| 1-(2-Aminoethyl)piperazinyl-9,10-dioxo-anthraquinone | DNA | Not explicitly quantified, but noted as good affinity | DC3, DG4, DA5, DC21, DC23 | Intermolecular Hydrogen Bonds |

| Triazene derivative of 4-amino-anthraquinone | COVID-19 Main Protease (Mpro) | -8.2 to -7.2 | Not specified | 6 Hydrogen Bonds, 1 Electrostatic, 1 Hydrophobic |

Data compiled from multiple sources. tandfonline.comtandfonline.comdnu.dp.ua

The data demonstrates that specific substitutions on the anthraquinone ring system lead to strong interactions with biological targets. The binding affinity values, such as the -7.59 kcal/mol observed for 1-(2,5-dimethylpiperazin-1-yl)anthracene-9,10-dione with DNA, indicate a stable binding complex, suggesting potential anticancer activity. tandfonline.com Similarly, the interaction of a triazene-substituted aminoanthraquinone with the main protease of the COVID-19 virus showed a strong binding affinity, highlighting its potential as an antiviral agent. dnu.dp.ua

Furthermore, computational studies on anthraquinone derivatives often include the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.comresearchgate.net The energy gap between HOMO and LUMO provides information about the chemical reactivity and stability of the molecule. researchgate.net A smaller energy gap is often associated with higher reactivity, which can be an indicator of greater biological activity. researchgate.net

Applications and Emerging Research Areas of 2 Amino 3 Hydroxyanthraquinone

Medicinal Chemistry: Drug Discovery and Development

In the realm of medicinal chemistry, 2-amino-3-hydroxyanthraquinone serves as a valuable scaffold for the design and synthesis of new drug candidates, particularly in the field of oncology.

This compound has been identified as a promising lead compound in the quest for new anticancer agents. Its structural similarity to anthracycline antibiotics, a class of potent chemotherapeutic drugs, has prompted investigations into its own cytotoxic activities.

Detailed research has demonstrated that this compound can induce apoptosis, or programmed cell death, in cancer cells. A notable study investigated its effect on human MDA-MB-231 breast adenocarcinoma cells. The findings revealed that the compound successfully permeates the biological membranes of these cancer cells, leading to their nucleation and subsequent apoptosis. rsc.orgresearchgate.net This intrinsic ability to trigger cancer cell death underscores its potential as a foundational molecule for the development of new anticancer therapies. The anthraquinone (B42736) scaffold itself is a core component of many existing anticancer agents, and the research into its derivatives continues to expand. nih.gov

| Cell Line | Effect | Reference |

|---|---|---|

| MDA-MB-231 (Breast Adenocarcinoma) | Induces apoptosis by means of nucleation | rsc.orgresearchgate.net |

A significant limitation of currently used anthracycline drugs, such as doxorubicin (B1662922), is their associated cardiotoxicity. This adverse effect can lead to serious heart problems in cancer patients. Consequently, a major focus of research has been the development of anthracycline analogues with reduced cardiotoxic effects without compromising their anticancer efficacy.

The chemical structure of this compound offers a promising starting point for designing such analogues. Research into related compounds has shown that modifications to the anthracycline core can significantly impact cardiotoxicity. For instance, a study on the novel doxorubicin derivative, 4'-amino-3'-hydroxy-doxorubicin, which shares a similar amino-hydroxy substitution pattern, demonstrated significantly reduced cardiotoxicity compared to doxorubicin. nih.gov This analogue also exhibited greater cytotoxicity against various human cancer cell lines. nih.gov These findings suggest that incorporating the this compound moiety or similar structures into more complex anthracycline designs could be a viable strategy for creating safer and more effective cancer treatments. biomedpharmajournal.org

| Compound | Cardiotoxicity Profile | Cytotoxicity vs. Doxorubicin | Reference |

|---|---|---|---|

| 4'-amino-3'-hydroxy-doxorubicin | Significantly less cardiotoxic than Doxorubicin | At least twice as active against human cancer and murine transformed cell lines | nih.gov |

The biological properties of this compound can be fine-tuned through chemical derivatization. By modifying its structure, researchers can enhance its therapeutic potential, improve its bioavailability, and alter its interaction with biological targets.

One area of exploration has been the interaction of this compound with surfactant micelles, which can serve as a model for understanding its interaction with biological membranes. Studies have shown that its binding and distribution between aqueous solutions and surfactant micelles can be controlled, which is crucial for its ability to permeate cell membranes and exert its biological effect. rsc.orgresearchgate.net Furthermore, the synthesis of various aminoanthraquinone derivatives has been pursued to develop compounds with improved anticancer and antimicrobial activities. researchgate.net These modifications can range from simple additions of functional groups to the creation of more complex hybrid molecules. nih.gov

| Surfactant | Primary Interaction | Significance | Reference |

|---|---|---|---|

| Sodium Dodecyl Sulphate (SDS) | Hydrophobic | Influences membrane permeability and drug delivery | rsc.orgresearchgate.net |

| Cetyltrimethylammonium Bromide (CTAB) | Hydrophilic | Impacts interaction with charged biological membranes | rsc.orgresearchgate.net |

Materials Science and Engineering

Beyond its medicinal applications, the photoreactive nature of the anthraquinone core makes this compound a candidate for use in advanced materials and engineering applications.

Two-photon polymerization is a 3D printing technique that allows for the fabrication of complex microstructures with high resolution. This process relies on photoinitiators that can absorb two photons simultaneously to initiate a polymerization reaction. The anthraquinone scaffold has been shown to be a suitable core for designing such two-photon initiators.

Research on anthraquinone derivatives, such as 2,7-bis(styryl)anthraquinone, has demonstrated their potential as efficient two-photon polymerization initiators. researchgate.net These molecules exhibit strong two-photon absorption cross-sections, a key property for this application. While direct studies on this compound for this purpose are limited, its inherent photochemical properties, characteristic of the anthraquinone family, suggest its potential to be developed into a photoreactive monomer for two-photon crosslinking applications. Further derivatization could optimize its two-photon absorption properties for use in advanced microfabrication.

The incorporation of functional molecules into polymeric matrices is a common strategy for creating advanced composite materials with tailored properties. The amino and hydroxyl groups on this compound provide reactive sites that could allow for its integration into polymer chains or its use as a functional additive.

Studies on other aminoanthraquinones, such as 1,2,5,6-tetraaminoanthraquinone, have shown that they can be condensed with other monomers to form polymers. researchgate.net These polymers exhibit interesting properties, including high thermal stability and solubility in specific solvents. While specific research on integrating this compound into polymeric composites is still an emerging area, its chemical structure suggests its potential to be used as a comonomer or a crosslinking agent to enhance the thermal, optical, or mechanical properties of polymers. This could lead to the development of new materials for a variety of applications, from specialty coatings to advanced textiles.

Potential in Energy Storage Systems (e.g., Sodium-Ion Batteries)

The exploration of organic electrode materials is a burgeoning field in energy storage, driven by the need for sustainable, cost-effective, and abundant alternatives to traditional inorganic materials. Anthraquinone derivatives, including those with amino and hydroxy functional groups, are promising candidates for cathode materials in sodium-ion batteries (SIBs) due to their reversible redox properties.

Research into substituted anthraquinones has revealed that the type and position of functional groups can significantly alter the redox potential. jku.at A comparative analysis of various hydroxy- and amino-substituted anthraquinones demonstrated substantial shifts in redox potential, which is a critical factor for battery voltage. jku.at Specifically, hydroxyl (-OH) groups tend to cause an anodic shift (more positive potential), while amino (-NH₂) groups induce a cathodic shift (more negative potential). jku.at This tunability is attributed to the interplay of inductive (-I) and mesomeric (+M) effects, as well as the potential for intramolecular hydrogen bonding. jku.at

While direct studies on this compound are limited in this context, the principles observed in related compounds offer valuable insights. For instance, a study comparing ten different substituted anthraquinones highlighted 1,5-dihydroxyanthraquinone (B121750) and 2,6-diaminoanthraquinone (B87147) as having distinct and complementary redox properties, with a potential difference of up to 700 mV in solution and 440 mV in a half-cell battery setup. jku.at The presence of both an amino and a hydroxy group on the this compound molecule suggests its electrochemical behavior would be a unique blend of these influences. The hydroxyl group at the 3-position and the amino group at the 2-position could lead to a finely tuned redox potential, potentially offering a desirable voltage profile for SIB applications. The reversible electrochemical reduction and oxidation of the carbonyl groups on the anthraquinone core facilitate the association and dissociation of sodium ions, which is the fundamental mechanism for charge storage. jku.at

Table 1: Redox Potentials of Selected Substituted Anthraquinones in a Half-Cell Battery Setup

| Compound | Substitution Pattern | Redox Potential (vs. Na/Na⁺) | Key Finding |

| 1,5-dihydroxyanthraquinone | 2 -OH groups | Higher (Anodic Shift) | -OH groups increase the reduction potential. |

| 2,6-diaminoanthraquinone | 2 -NH₂ groups | Lower (Cathodic Shift) | -NH₂ groups lower the reduction potential. |

| This compound | 1 -NH₂, 1 -OH group | Hypothesized Intermediate | Potential for tailored redox properties. |

Data for 1,5-dihydroxyanthraquinone and 2,6-diaminoanthraquinone are based on comparative studies of substituted anthraquinones. jku.at The potential for this compound is hypothesized based on these findings.

Photocatalytic Applications and Photosensitization Processes

Aminoanthraquinone derivatives have garnered attention as potential photocatalysts and photosensitizers, capable of harnessing visible light to drive chemical reactions. Photoredox catalysis using organic dyes is considered an environmentally friendly strategy for organic synthesis. researchgate.net

Studies on related compounds, such as 1,5-diaminoanthraquinone (B86024) immobilized on silica (B1680970) nanoparticles, have demonstrated high photocatalytic activity and excellent recyclability in several reaction systems. researchgate.net These systems were effective in the dehalogenation of aryl halides and in generating singlet oxygen, a highly reactive species used in photodynamic therapy and photo-oxidation reactions. researchgate.net The ability to generate singlet oxygen highlights the role of these compounds as photosensitizers, where they absorb light energy and transfer it to molecular oxygen. researchgate.netacs.org

However, the photocatalytic efficiency can be highly dependent on the specific molecular structure and reaction environment. For example, some research indicates that excited 2-aminoanthraquinone (B85984) molecules can have a large deactivation constant in certain solvents, which leads to a decrease in reactivity. nih.gov This suggests that the photocatalytic performance of this compound would be influenced by factors such as the solvent, the substrate, and the presence of the adjacent hydroxyl group, which could affect the electronic properties of the excited state.

The process of photosensitization involves the absorption of light by the anthraquinone derivative, promoting it to an excited singlet state, followed by intersystem crossing to a more stable triplet state. This excited triplet molecule can then transfer its energy to other molecules, such as oxygen, or participate directly in electron transfer processes to initiate chemical reactions. nih.gov

Analytical Chemistry: Sensing and Detection

Organic semiconductors are increasingly being investigated for use in electronic sensing devices due to their lightweight nature, flexibility, and low-temperature processing capabilities. A close analogue, 2-aminoanthraquinone, has been successfully synthesized and fabricated into thin-film sensors for detecting humidity and temperature. nih.gov

In a study utilizing a sensor with a thermally deposited layer of 2-aminoanthraquinone, the device exhibited linear changes in both capacitance and resistance in response to varying levels of relative humidity (%RH) and temperature. nih.gov The hydrophobic nature of 2-aminoanthraquinone makes it a suitable candidate for humidity sensors, while its high melting point is advantageous for temperature sensing applications. nih.gov

The introduction of a hydroxyl group to form this compound could further enhance its sensing capabilities. The -OH group can participate in hydrogen bonding with water molecules, potentially increasing the sensitivity and response of a humidity sensor. The electronic properties conferred by both the amino and hydroxy groups could also modulate the material's response to temperature changes, opening avenues for developing highly sensitive and selective dual-parameter sensors.

Table 2: Sensing Performance of 2-Aminoanthraquinone (AAq) Thin-Film Device

| Parameter | Sensor Configuration | Sensing Range | Response |

| Relative Humidity | Au/AAq/Au | 33 - 95 %RH | Linear change in capacitance and resistance |

| Temperature | Au/AAq/Au | 298 - 398 K | Linear change in capacitance and resistance |

Data derived from studies on 2-aminoanthraquinone thin-film sensors. nih.gov

Environmental Applications: Pollutant Degradation

The photocatalytic properties of aminoanthraquinone derivatives also position them as candidates for environmental remediation, specifically in the degradation of persistent organic pollutants. The ability to generate reactive oxygen species, such as singlet oxygen, under visible light irradiation is key to this application. researchgate.net

Research on heterogeneous photocatalysts based on aminoanthraquinones has shown their effectiveness in driving reactions like the dehalogenation of aryl halides. researchgate.net Aryl halides are a class of compounds that includes many environmental pollutants, such as polychlorinated biphenyls (PCBs) and certain pesticides. A photocatalyst that can efficiently break the carbon-halogen bond offers a pathway to detoxify these contaminants.